

Pharmacological properties of Ro 10-5824 dihydrochloride

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Compound of Interest

Compound Name: Ro 10-5824 dihydrochloride

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An In-Depth Technical Guide on the Pharmacological Properties of **Ro 10-5824 Dihydrochloride**

Introduction

Ro 10-5824 dihydrochloride is a potent and selective partial agonist for the dopamine D4 receptor.[1][2] It has been instrumental in preclinical research aimed at elucidating the role of the D4 receptor in various physiological and pathological processes, particularly in the central nervous system. This document provides a comprehensive overview of the pharmacological properties of Ro 10-5824, summarizing key in vitro and in vivo data, and detailing relevant experimental protocols.

Pharmacological Profile

Ro 10-5824 exhibits high-affinity binding to the dopamine D4 receptor with a notable selectivity over other dopamine receptor subtypes.[1] Its partial agonist activity means it can modulate receptor signaling, providing a valuable tool for studying the nuanced effects of D4 receptor activation.

Binding Affinities and Selectivity

The binding affinity of Ro 10-5824 for the human dopamine D4 receptor is in the low nanomolar range. It demonstrates significantly lower affinity for D1, D2, D3, and D5 receptors, highlighting its selectivity.[1]

Receptor Subtype	Binding Affinity (Ki)	Selectivity vs. D4
Dopamine D4	5.2 ± 0.9 nM[1]	-
Dopamine D3	>1,300 nM	~250-fold[1]
Dopamine D2	>5,200 nM	>1000-fold[1]
Dopamine D1	>5,200 nM	>1000-fold[1]
Dopamine D5	>5,200 nM	>1000-fold[1]

Functional Activity

As a partial agonist, Ro 10-5824 stimulates G-protein activation upon binding to the D4 receptor, but to a lesser degree than a full agonist. This has been demonstrated in ³⁵S-GTPyS binding assays.

Assay	Parameter	Value
³⁵ S-GTPyS Binding	EC ₅₀	205 ± 67 nM[1]
³⁵ S-GTPyS Binding	Maximal Induction	36 ± 4% above basal[1]

In Vivo Pharmacology

Animal studies have been crucial in understanding the physiological effects of Ro 10-5824. These studies have primarily focused on its behavioral and neurophysiological impacts.

Behavioral Effects

In mice, Ro 10-5824 has been shown to increase the exploration of novel objects without affecting overall locomotor activity.[3][4] This effect is strain-dependent, being observed in C57BL/6J but not DBA/1J mice.[3] In common marmosets, Ro 10-5824 improved performance in the object retrieval detour (ORD) task, a measure of cognitive function.[5]

Animal Model	Dose	Behavioral Effect
C57BL/6J Mice	10.0 mg/kg	Increased time spent with a novel object[3][4]
C57BL/6J Mice	1.0, 3.0, 10.0 mg/kg	No effect on spontaneous locomotion[1][3]
Common Marmosets	3 mg/kg	Increased success rate in the ORD task[1][5]

Neurophysiological Effects

In common marmosets, Ro 10-5824 has been observed to increase baseline gamma band activity in the frontal cortex at doses that also improve cognitive performance.[1][5]

Animal Model	Dose	Neurophysiological Effect
Common Marmosets	1 and 3 mg/kg	Increased baseline gamma band activity in the frontal cortex[1][5]

Experimental Protocols

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (K_i) of Ro 10-5824 for dopamine receptor subtypes.

Methodology:

- Cell membranes from cell lines stably expressing human dopamine D1, D2, D3, D4, or D5 receptors are prepared.
- Membranes are incubated with a specific radioligand (e.g., ³H-siperone for D2-like receptors, ³H-SCH23390 for D1-like receptors) and varying concentrations of Ro 10-5824.
- Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., haloperidol).

- After incubation, the membranes are washed to remove unbound radioligand and the bound radioactivity is quantified using liquid scintillation counting.
- The IC_{50} value is determined by non-linear regression analysis of the competition binding data.
- The K_i value is calculated from the IC_{50} using the Cheng-Prusoff equation.

^{35}S -GTPyS Functional Assay

Objective: To assess the functional agonist activity of Ro 10-5824 at the dopamine D4 receptor.

Methodology:

- Cell membranes expressing the dopamine D4 receptor are incubated with varying concentrations of Ro 10-5824 in the presence of GDP and ^{35}S -GTPyS.
- Agonist binding to the receptor promotes the exchange of GDP for ^{35}S -GTPyS on the $G\alpha$ subunit of the G protein.
- The reaction is terminated, and the membranes are washed to separate bound from unbound ^{35}S -GTPyS.
- The amount of bound ^{35}S -GTPyS is quantified by scintillation counting.
- The EC_{50} and maximal stimulation (E_{max}) are determined by fitting the concentration-response data to a sigmoidal curve.

Novel Object Recognition (NOR) Test in Mice

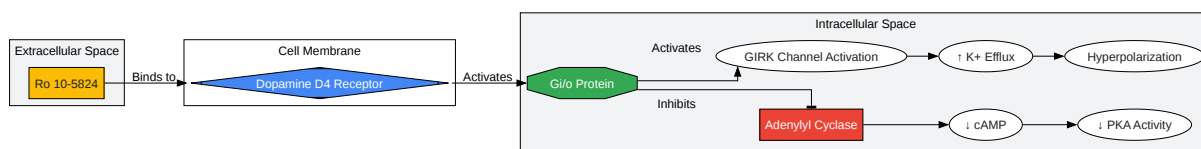
Objective: To evaluate the effect of Ro 10-5824 on novelty-seeking behavior.

Methodology:

- Habituation: Mice are individually habituated to an open-field arena for a set period over several days.

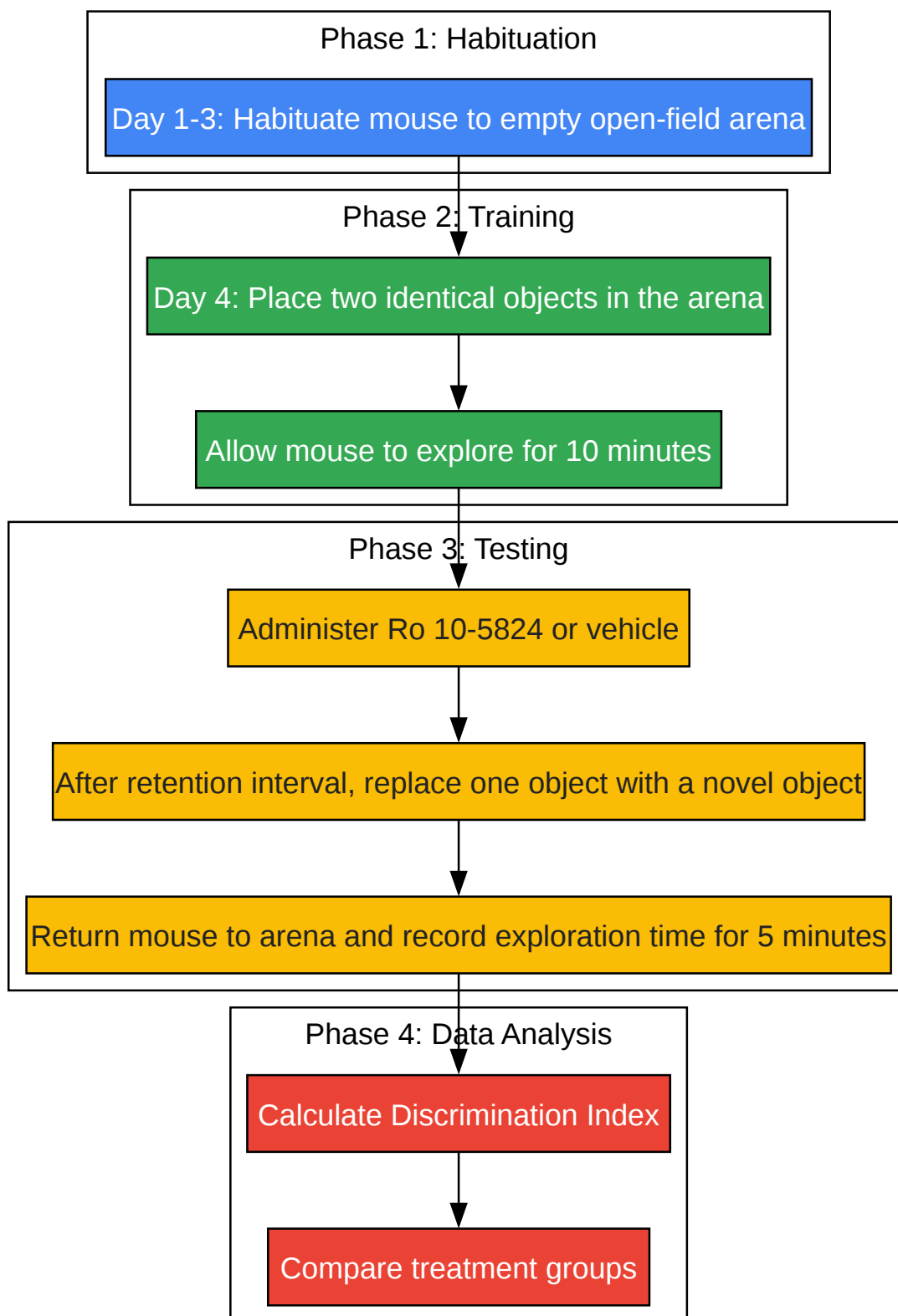
- Training (Familiarization) Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore them for a defined time.
- Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded.
- Ro 10-5824 or vehicle is administered intraperitoneally before the test phase.
- A discrimination index is calculated as the ratio of time spent exploring the novel object to the total time spent exploring both objects. An index greater than 0.5 indicates a preference for the novel object.

Signaling Pathway and Experimental Workflow Visualizations



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Caption: Dopamine D4 receptor signaling pathway.



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Caption: Experimental workflow for the Novel Object Recognition test.

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